1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[221]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide is an organic compound characterized by a bicyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves hydrogenation reactions using catalysts such as platinum or nickel to convert cycloalkene compounds into the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and hydrogenation reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the oxadiazole group.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another bicyclic compound used as a precursor to carbocyclic nucleosides.
Uniqueness
1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide is unique due to the presence of the oxadiazole group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
828255-59-0 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-methyl-5-(1-oxido-1-azoniabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O2/c1-6-10-9(14-11-6)8-5-12(13)3-2-7(8)4-12/h7-8H,2-5H2,1H3 |
InChI Key |
BUMYBSMORBRKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2C[N+]3(CCC2C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.